molecular formula C20H17FN2O4S B3621609 4-fluoro-N-[2-methoxy-4-(phenylsulfamoyl)phenyl]benzamide

4-fluoro-N-[2-methoxy-4-(phenylsulfamoyl)phenyl]benzamide

Cat. No.: B3621609
M. Wt: 400.4 g/mol
InChI Key: PXZMZKPZMIYMKH-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-methoxy-4-(phenylsulfamoyl)phenyl]benzamide is a complex organic compound with a molecular formula of C21H19FN2O4S This compound is known for its unique chemical structure, which includes a fluorine atom, a methoxy group, and a phenylsulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-methoxy-4-(phenylsulfamoyl)phenyl]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-methoxy-4-(phenylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can produce an amine.

Scientific Research Applications

4-fluoro-N-[2-methoxy-4-(phenylsulfamoyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-methoxy-4-(phenylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atom and phenylsulfamoyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(tert-pentyl)aniline: This compound shares the fluorine atom and aniline core but differs in its substituents.

    4-fluoro-N-(4-methoxy-phenyl)-benzamide: Similar in structure but lacks the phenylsulfamoyl group.

Uniqueness

4-fluoro-N-[2-methoxy-4-(phenylsulfamoyl)phenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-[2-methoxy-4-(phenylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c1-27-19-13-17(28(25,26)23-16-5-3-2-4-6-16)11-12-18(19)22-20(24)14-7-9-15(21)10-8-14/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZMZKPZMIYMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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